N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide, also known as BIBX1382, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of tyrosine kinase inhibitors and has been shown to have potent inhibitory effects on the epidermal growth factor receptor (EGFR) and related receptors.
Wirkmechanismus
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide exerts its inhibitory effects on the EGFR and related receptors by binding to the ATP-binding site of the receptor and preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, angiogenesis, and metastasis.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide has been shown to have potent inhibitory effects on the EGFR and related receptors, which are involved in various physiological and pathological processes, including cell growth, differentiation, migration, and survival. In addition, N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide has been shown to modulate the activity of various intracellular signaling pathways, including the MAPK and PI3K/AKT pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide has several advantages for lab experiments, including its high potency and selectivity for the EGFR and related receptors, its well-defined mechanism of action, and its availability as a commercially available reagent. However, N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research on N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide, including:
1. Development of more potent and selective analogs of N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide for the treatment of cancer and other diseases.
2. Evaluation of the therapeutic potential of N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide in combination with other anticancer agents, including chemotherapy and immunotherapy.
3. Investigation of the role of N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide in the regulation of tumor microenvironment and immune response.
4. Development of novel drug delivery systems for N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide to improve its pharmacokinetic and pharmacodynamic properties.
5. Investigation of the potential side effects and toxicity of N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide in preclinical and clinical studies.
In conclusion, N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide is a promising small molecule with potent inhibitory effects on the EGFR and related receptors, which has been extensively studied for its potential therapeutic applications in various diseases. Further research is needed to evaluate its safety and efficacy in preclinical and clinical studies and to explore its potential as a novel therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-benzoyl-4-methylphenylamine to yield N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide. The synthesis process has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to have potent inhibitory effects on the EGFR and related receptors, which are overexpressed in many types of cancer. N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and it has been suggested as a potential therapeutic agent for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16INO2/c1-14-11-12-19(23-21(25)16-9-5-6-10-18(16)22)17(13-14)20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJCJQZLIMGRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.